2,3-dihydro-1H-inden-4-amine

Description

Properties

IUPAC Name |

2,3-dihydro-1H-inden-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTJLDXSGNEJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185975 | |

| Record name | Indan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32202-61-2 | |

| Record name | 4-Aminoindane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32202-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032202612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Indanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLG4R478F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 2,3-dihydro-1H-inden-4-amine (4-Aminoindan)

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-dihydro-1H-inden-4-amine, a key building block in medicinal chemistry and organic synthesis. We delve into the principles and practical application of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation and purity assessment of this compound. This document is structured to serve as a practical reference, blending theoretical explanations with detailed experimental protocols and in-depth spectral interpretation. By explaining the causality behind spectral features, this guide equips researchers with the necessary insights for confident characterization of 4-aminoindan and related molecular scaffolds.

Introduction: The Significance of 4-Aminoindan

This compound, commonly known as 4-aminoindan, is a primary amine derivative of the indane bicyclic system.[1] Its rigid framework and functional handles make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[2] For instance, it has been utilized in the synthesis of compounds targeting various receptors and enzymes.[2]

Given its role as a foundational precursor, the absolute certainty of its molecular structure and purity is paramount. Any impurities or isomeric misassignments can lead to significant downstream consequences in multi-step syntheses, affecting reaction yields, biological activity, and safety profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the definitive structural characterization of organic molecules in solution.[3] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 4-aminoindan, offering a self-validating framework for its identification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system for this compound is essential. The structure below will be used as the reference for all spectral assignments throughout this guide.

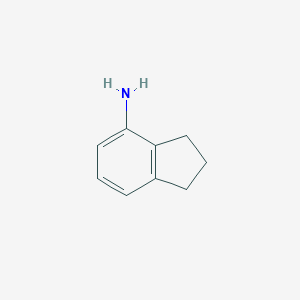

Figure 1: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) is the cornerstone of structural elucidation, providing rich information about the number of distinct proton environments, their relative quantities, and their connectivity through spin-spin coupling.[4]

Experimental Protocol: ¹H NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Protocol Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power and the fact that its residual proton signal does not overlap with key signals of the analyte.[1][5] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[6]

-

Acquisition Parameters:

-

Temperature: Set the probe temperature to 298 K (25 °C).

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.[5] Integrate the signals to determine the relative number of protons.

Data Presentation and Interpretation

The following table summarizes the experimental ¹H NMR data for this compound, acquired in DMSO-d₆ at 400 MHz.[1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | 6.80 | Triplet (t) | 7.6 | 1H | H6 |

| B | 6.42 | Doublet (d) | 6.8 | 1H | H5 or H7 |

| C | 6.36 | Doublet (d) | 7.8 | 1H | H7 or H5 |

| D | 4.77 | Singlet (s) | - | 2H | NH₂ |

| E | 2.76 | Triplet (t) | 7.5 | 2H | H1 or H3 |

| F | 2.61 | Triplet (t) | 7.3 | 2H | H3 or H1 |

| G | 1.95 | Multiplet (m) | - | 2H | H2 |

Causality and In-Depth Signal Assignment

-

Aromatic Protons (Signals A, B, C): The signals between δ 6.3 and 6.8 ppm are characteristic of protons attached to an aromatic ring.

-

Signal A (δ 6.80, t): This signal is a triplet, which indicates it has two neighboring protons according to the n+1 rule.[4] In the aromatic ring, only the H6 proton is coupled to two neighbors (H5 and H7). The coupling constant of 7.6 Hz is typical for ortho-coupling in a benzene ring.

-

Signals B & C (δ 6.42, d; δ 6.36, d): These two signals are doublets, meaning each is coupled to only one neighboring proton. This corresponds to H5 and H7, which are each coupled only to H6. The electron-donating amino group (-NH₂) causes significant shielding (a shift to a lower ppm value) of the ortho (H5) and para (H7) protons relative to the meta proton (H6), explaining why they appear upfield from H6. The precise assignment of H5 vs. H7 is non-trivial without 2D NMR data but they are unambiguously assigned to these two positions.

-

-

Amine Protons (Signal D):

-

Signal D (δ 4.77, s): This singlet integrates to two protons and is assigned to the amine (-NH₂) group. Amine protons often appear as a broad singlet because their coupling to adjacent protons can be averaged out by chemical exchange with trace amounts of water in the solvent or by quadrupolar broadening from the ¹⁴N nucleus.[3]

-

-

Aliphatic Protons (Signals E, F, G): These signals in the upfield region (δ 1.9-2.8 ppm) correspond to the three methylene (-CH₂-) groups in the five-membered ring.

-

Signal G (δ 1.95, m): This signal, appearing as a complex multiplet (often a quintet or pseudo-quintet), is assigned to the H2 protons. It is coupled to four neighboring protons (two on C1 and two on C3), resulting in a complex splitting pattern. It is the most shielded of the aliphatic protons as it is furthest from the deshielding aromatic ring.

-

Signals E & F (δ 2.76, t; δ 2.61, t): These two triplets are assigned to the H1 and H3 protons. Each of these methylene groups is adjacent to only one other methylene group (C2), and thus their signals are split into triplets by the two H2 protons. Their downfield shift relative to H2 is due to their benzylic position, being directly attached to the aromatic system, which exerts a deshielding effect.[7]

-

Workflow for ¹H NMR Analysis

References

- 1. 4-AMINOINDAN | 32202-61-2 [chemicalbook.com]

- 2. 4-Aminoindan 97 32202-61-2 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. bhu.ac.in [bhu.ac.in]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. compoundchem.com [compoundchem.com]

Spectroscopic Characterization of 2,3-dihydro-1H-inden-4-amine: An Integrated IR and Mass Spectrometry Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive analysis of 2,3-dihydro-1H-inden-4-amine using two foundational analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. It is designed to equip researchers and drug development professionals with the expertise to perform robust structural elucidation and characterization of this important chemical scaffold. The guide details predictive spectral analysis, step-by-step experimental protocols, and the synergistic interpretation of data to ensure unambiguous compound identification and purity assessment.

Introduction: The Analytical Imperative for 4-Aminoindane

This compound, commonly known as 4-aminoindane, is a bicyclic primary aromatic amine. Its rigid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. The precise characterization of such molecules is a cornerstone of the drug discovery and development process, where unambiguous identification and purity confirmation are mandated by regulatory bodies and essential for reproducible pharmacological data.[1][2]

This guide focuses on the application of Infrared (IR) spectroscopy and Mass Spectrometry (MS) as orthogonal and complementary techniques for the definitive structural analysis of this compound.[3] IR spectroscopy provides detailed information about the functional groups present by probing molecular vibrations, while mass spectrometry determines the compound's molecular weight and offers structural insights through controlled fragmentation.[3][4] By integrating these techniques, we establish a self-validating system for structural confirmation.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[4] The principle is based on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of chemical bonds.[5] For this compound, the spectrum is a composite of absorptions from the primary amine, the aromatic ring, and the aliphatic cyclic system.

Predicted IR Spectrum: A Functional Group Approach

The causality behind spectral interpretation lies in dissecting the molecule into its constituent parts and predicting their characteristic vibrational modes.

-

N-H Vibrations (Primary Amine): As a primary amine (R-NH₂), two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region.[6] These correspond to the asymmetric and symmetric stretching modes.[7] Aromatic amines typically show these bands at slightly higher frequencies than their aliphatic counterparts.[8] Furthermore, a characteristic N-H "scissoring" (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range.[9] A broad N-H "wagging" band may also be observed between 650 and 900 cm⁻¹.[6]

-

C-N Vibrations: The stretching of the C-N bond in an aromatic amine is expected to produce a strong band in the 1335-1250 cm⁻¹ region.[6][9] This is a key diagnostic peak for the amine functionality.

-

Aromatic Ring Vibrations: The presence of the benzene ring will give rise to several characteristic peaks. Look for C-H stretching vibrations just above 3000 cm⁻¹.[10] C=C stretching vibrations within the ring typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[10]

-

Aliphatic C-H Vibrations: The saturated five-membered ring contains sp³-hybridized carbons. Their C-H stretching vibrations will result in strong absorptions in the 2950-2850 cm⁻¹ region.[10]

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| ~3450 & ~3360 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium | Two distinct, sharp peaks are characteristic of -NH₂.[6][11] |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Medium-Weak | Confirms the presence of hydrogens on the benzene ring. |

| 2950-2850 | C-H Stretch (sp³) | Aliphatic Ring (Indane) | Strong | Indicates the saturated portion of the indane structure. |

| 1620-1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong | Often overlaps with the aromatic C=C stretch.[9] |

| 1600 & 1500 | C=C Ring Stretch | Aromatic Ring | Medium-Strong | Characteristic pair of bands for aromatic systems.[10] |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | Key diagnostic band for the aryl-amine bond.[7] |

| 900-650 | N-H Wag | Primary Amine | Broad, Strong | Out-of-plane bending of the N-H bonds.[6] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of the ATR method is deliberate for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis in a drug development setting.[12] It eliminates the need for KBr pellet preparation, which can be affected by moisture.

Caption: A standardized workflow for acquiring an ATR-FTIR spectrum.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is calibrated. Clean the ATR crystal (typically diamond or ZnSe) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: Acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance of ambient air (CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality, reproducible spectrum.

-

Data Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be processed using the instrument software, which automatically performs an ATR correction to make the spectrum resemble a traditional transmission spectrum. A baseline correction may also be applied if necessary.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.[13] The choice of ionization technique is critical; Electron Ionization (EI) is often used for volatile, thermally stable small molecules as it induces reproducible fragmentation, creating a characteristic "fingerprint."[14]

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): The molecular formula for this compound is C₉H₁₁N. Its nominal molecular weight is 133 amu. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our structure.[15] The molecular ion peak is expected to be reasonably intense due to the stability conferred by the aromatic ring.[16]

-

Key Fragmentation Pathways: The fragmentation pattern is a logical consequence of the molecule's structure, driven by the formation of stable ions and radicals. The primary amine and the benzylic positions are key sites for fragmentation initiation.

-

α-Cleavage (Benzylic Cleavage): The most favorable fragmentation for many amines is cleavage of the bond alpha to the nitrogen and beta to the aromatic ring.[17] Loss of an ethylene molecule (C₂H₄, 28 Da) via cleavage of the C2-C3 and C1-C9a bonds, followed by hydrogen rearrangement, is a plausible pathway.

-

Loss of H• (M-1): Aromatic amines often show a prominent [M-1]⁺ peak due to the loss of a hydrogen atom from the amine group, forming a stable iminium cation.[16]

-

Loss of •NH₂ (M-16): Cleavage of the C-N bond can lead to the loss of an amino radical, resulting in an indenyl cation at m/z 117.

-

Retro-Diels-Alder (RDA)-type Reaction: Cleavage of the five-membered ring can occur. A characteristic fragmentation for indane-type structures is the loss of ethylene (C₂H₄, 28 Da), leading to a fragment at m/z 105.

-

Table 2: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure / Loss | Fragmentation Pathway | Significance |

| 133 | [C₉H₁₁N]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and odd nitrogen count.[15] |

| 132 | [M - H]⁺ | Loss of H• from -NH₂ | Common for aromatic amines.[16] |

| 117 | [M - NH₂]⁺ | Loss of •NH₂ radical | Indicates a primary amine. |

| 105 | [M - C₂H₄]⁺• | RDA-type fragmentation | Suggests the indane bicyclic ring structure. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal platform for this analysis, as the gas chromatograph separates the analyte from volatile impurities before it enters the mass spectrometer, providing a clean mass spectrum.[1]

Caption: Proposed fragmentation logic for this compound in an EI source.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane. This prevents overloading the GC column and MS detector.

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: A temperature gradient is used to ensure good separation. For example, hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at the standard 70 eV. This energy level is chosen because it provides reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analyzer: Scan a mass range that comfortably includes the molecular ion and expected fragments (e.g., m/z 40-200).

-

Interface Temperature: The GC-MS interface temperature should be high enough to prevent condensation of the analyte (e.g., 280 °C).

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the analyte. Extract the mass spectrum from this peak and compare it against the predicted fragmentation pattern and spectral libraries like NIST.[18]

Integrated Spectroscopic Analysis: A Synergistic Approach

Neither technique in isolation provides a complete structural picture. The true analytical power is realized when the data are combined.

-

The IR spectrum confirms the presence of the key functional groups: the primary aromatic amine (-NH₂), the aromatic ring, and the aliphatic C-H bonds. It answers the question, "What building blocks are present?"

-

The mass spectrum provides the molecular weight, confirming the molecular formula (C₉H₁₁N) via the molecular ion at m/z 133. The fragmentation pattern (e.g., loss of C₂H₄) provides evidence for the specific bicyclic indane skeleton, which the IR spectrum can only hint at. It answers the question, "What is the total mass and how are the pieces connected?"

Together, the IR and MS data provide orthogonal, confirmatory evidence for the structure of this compound, forming a robust and self-validating analytical package essential for modern chemical and pharmaceutical development.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. ACTTR Inc. - How to Use IR Spectroscopy in Pharmaceutical Starting Material Test? [acttr.com]

- 3. whitman.edu [whitman.edu]

- 4. measurlabs.com [measurlabs.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. allreviewjournal.com [allreviewjournal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wikieducator.org [wikieducator.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. lambdasci.com [lambdasci.com]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. Video: Mass Spectrometry of Amines [jove.com]

- 16. GCMS Section 6.15 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Atomic Spectra Database | NIST [nist.gov]

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 2,3-dihydro-1H-inden-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Structure to Function in Drug Discovery

In the landscape of modern medicinal chemistry, 2,3-dihydro-1H-inden-4-amine, commonly known as 4-aminoindan, represents a pivotal structural scaffold. Its derivatives are found in a range of psychoactive substances and therapeutic candidates, making a deep understanding of its intrinsic properties essential.[1][2] Historically, drug development relied heavily on empirical screening and serendipity. Today, computational chemistry provides a rational, predictive framework to accelerate this process, reducing both time and cost.[3][4][5] Quantum chemical calculations, in particular, allow us to move beyond a simple 2D structure and probe the very electronic distributions that govern a molecule's stability, reactivity, and, ultimately, its biological activity.[6][7]

This guide eschews a rigid, step-by-step template. Instead, it presents a logical, causality-driven workflow from the perspective of a senior scientist. We will not just perform calculations; we will understand why we choose specific methods, how to validate our results, and what these results mean for the potential of 4-aminoindan as a pharmacophore. We will build a foundational understanding of the molecule's most stable state, dissect its electronic reactivity, and predict its spectroscopic signature for experimental validation.

Chapter 1: The Theoretical Framework—Choosing the Right Tools for the Job

The central tenet of computational drug design is that a molecule's electronic structure dictates its function.[8] To investigate this, we turn to quantum mechanics. For drug-sized organic molecules, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[9][10][11] DFT allows us to approximate the complex, many-electron wavefunction of a molecule by focusing on its electron density, a more manageable property.[9][11]

Our Methodological Choices—The Rationale:

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This is a field-proven workhorse for organic molecules because it incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT functionals, crucial for molecules with heteroatoms like the nitrogen in our amine group.[12]

-

Basis Set - 6-311G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a robust choice. The "6-311G" part indicates a flexible description of core and valence electrons. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and "polarize," which is essential for accurately modeling the non-spherical electron distribution in chemical bonds and lone pairs—a critical feature of the amine group in 4-aminoindan.[12]

-

Software: These calculations can be reliably performed using industry-standard software packages such as Gaussian, ORCA, or GAMESS.[9]

Chapter 2: Establishing the Ground State—Geometry Optimization and Vibrational Analysis

Before we can analyze reactivity, we must first identify the most stable three-dimensional arrangement of the molecule. This is not merely a structural formality; the ground-state geometry is the conformation from which all electronic properties are derived.

Objective: To locate the lowest energy conformation of this compound on the potential energy surface and to confirm that it is a true energy minimum, not a transitional state.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: A starting 3D structure of this compound is constructed using a molecular editor like GaussView or Avogadro, or imported from a database such as PubChem.[13][14]

-

Computational Setup: The calculation is defined in the input file.

-

Method: B3LYP/6-311G(d,p)

-

Keywords: Opt Freq (This instructs the software to first perform a geometry optimization, then follow it with a frequency calculation at the optimized geometry).

-

-

Execution and Convergence: The calculation is run. The optimization algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the system until a stationary point is reached.

-

Self-Validation via Frequency Analysis: This is the critical, self-validating step. The subsequent frequency calculation determines the vibrational modes of the molecule.

-

A stable, minimum-energy structure will have zero imaginary frequencies.

-

The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), meaning the structure is not a true minimum. The geometry must then be distorted along the vector of the imaginary frequency and re-optimized.

-

Data Presentation: Optimized Molecular Geometry

The resulting optimized geometry provides precise bond lengths and angles. Below is a table summarizing key structural parameters.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-N | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (aliphatic) | ~1.53 - 1.55 Å | |

| Bond Angles | ||

| C-C-N | ~121° | |

| H-N-H | ~107° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(aliphatic)-N | Defines amine group orientation |

Visualization: Computational Workflow for Ground State Determination

References

- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 5. steeronresearch.com [steeronresearch.com]

- 6. neuroquantology.com [neuroquantology.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 10. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 11. longdom.org [longdom.org]

- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. keyorganics.net [keyorganics.net]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2,3-dihydro-1H-inden-4-amine

Abstract

This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of 2,3-dihydro-1H-inden-4-amine (4-aminoindan), a key structural motif in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delineates the critical steps from synthesis and crystallization to data collection, structure solution, and refinement. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible crystallographic workflow. By elucidating the three-dimensional structure of this versatile scaffold, this guide aims to empower researchers to forge a deeper understanding of its structure-activity relationships, paving the way for the rational design of novel therapeutics.

Introduction: The Significance of 4-Aminoindan in Drug Discovery

The indane scaffold, a bicyclic system comprising a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a well-defined orientation for pendant functional groups, making it an attractive template for designing molecules that interact with specific biological targets.[1] Among its derivatives, the aminoindanes have garnered significant attention, particularly in the development of therapies for neurodegenerative disorders.[2][3]

Derivatives of 2-aminoindan are known to interact with plasma membrane monoamine transporters, highlighting their potential in modulating neurotransmitter levels.[4] Notably, the 4-aminoindan core is a constituent of several pharmacologically active agents. For instance, rasagiline and ladostigil, which are used in the management of Parkinson's disease and have been investigated for Alzheimer's disease, feature the aminoindan moiety.[2][5][6][7][8] The therapeutic efficacy of these drugs is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for target enzymes such as monoamine oxidase (MAO).[3][5][6]

A precise understanding of the crystal structure of this compound is therefore of paramount importance. It provides the foundational blueprint for computational modeling, structure-based drug design, and the synthesis of next-generation therapeutics with improved efficacy and safety profiles. This guide offers a comprehensive, field-proven methodology for determining this crucial crystal structure.

Synthesis and Purification of this compound

A reliable supply of high-purity this compound is the prerequisite for successful crystallization. While several synthetic routes to aminoindanes and their derivatives have been reported, a common and effective method involves the reduction of an appropriate indanone precursor.[9]

Synthetic Protocol

A plausible synthetic route starting from 4-nitro-1-indanone is outlined below. This multi-step synthesis involves reduction of the nitro group followed by reduction of the ketone.

Step 1: Reduction of 4-Nitro-1-indanone to 4-Amino-1-indanone

A standard method for the reduction of an aromatic nitro group is catalytic hydrogenation.

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-nitro-1-indanone in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm).

-

Stir the reaction mixture at room temperature until the consumption of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 4-amino-1-indanone.

-

Step 2: Reduction of 4-Amino-1-indanone to this compound

The ketone functionality can be reduced using a variety of reducing agents. A Wolff-Kishner or Clemmensen reduction are common choices for this transformation.

-

Procedure (Wolff-Kishner Reduction):

-

To a round-bottom flask equipped with a reflux condenser, add 4-amino-1-indanone, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol.

-

Add a strong base, such as potassium hydroxide or sodium ethoxide.

-

Heat the mixture to reflux. The temperature will typically rise as water and excess hydrazine are distilled off.

-

After the reaction is complete (monitored by TLC), cool the mixture and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification

The crude this compound should be purified to obtain material suitable for crystallization. Column chromatography on silica gel is a standard method.

-

Procedure:

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Single Crystal Growth: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination. For small organic molecules like this compound, several techniques can be employed. The key is to achieve slow supersaturation of a solution of the compound.

General Considerations for Aromatic Amines

Aromatic amines can be prone to oxidation and may have challenging solubility profiles. Therefore, it is advisable to:

-

Use freshly purified material.

-

Work with deoxygenated solvents where possible.

-

Screen a wide range of solvents with varying polarities.

Recommended Crystallization Techniques

1. Slow Evaporation: This is the simplest method and often a good starting point.[10]

-

Protocol:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment.

-

2. Solvent Layering (Vapor Diffusion): This technique is effective when the compound is soluble in one solvent but insoluble in another miscible solvent.[10][11]

-

Protocol:

-

Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

-

Carefully layer a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent) on top of the solution. The poor solvent should be less dense than the good solvent.

-

Alternatively, place the vial containing the solution of the compound inside a larger, sealed container that has a small amount of the poor solvent. The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization.

-

3. Thermal Control (Slow Cooling): This method is suitable for compounds whose solubility is highly dependent on temperature.[12]

-

Protocol:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer). The rate of cooling is critical; slower cooling generally yields better crystals.

-

| Technique | Principle | Suitable Solvents (Examples) | Key Considerations |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Ethanol, Acetone, Dichloromethane | Rate of evaporation is crucial. |

| Solvent Layering | Slow diffusion of a "poor" solvent into a solution of the compound in a "good" solvent. | Good: Dichloromethane, Poor: Hexane | Solvent miscibility and density differences are important. |

| Thermal Control | Decreased solubility upon slow cooling of a saturated solution. | Toluene, Acetonitrile | Rate of cooling must be carefully controlled. |

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.

Crystal Selection and Mounting

-

Under a microscope, select a crystal that is well-formed, clear, and free of defects. Ideal dimensions are typically between 0.1 and 0.3 mm in all directions.[13]

-

Mount the selected crystal on a suitable support, such as a glass fiber or a cryoloop, using a minimal amount of adhesive or oil.

Data Collection

The mounted crystal is then placed on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffracted X-rays are recorded by a detector.

-

Data Collection Strategy: A complete dataset requires collecting reflections from a significant portion of the reciprocal space.[14][15][16] The data collection strategy will depend on the crystal system and the diffractometer geometry. A typical strategy involves collecting a series of frames with small rotational increments (e.g., 0.5-1.0 degrees) over a wide angular range.

-

X-ray Source: The choice of X-ray source (e.g., Molybdenum or Copper) depends on the nature of the crystal. For organic compounds, Mo-Kα radiation (λ = 0.71073 Å) is commonly used.[13]

-

Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, which leads to higher quality data.

Caption: Experimental workflow for crystal structure analysis.

Structure Solution

The collected diffraction data consists of a list of reflection intensities. The "phase problem" in crystallography prevents the direct calculation of the electron density from these intensities. Therefore, methods are needed to determine the initial phases.

-

Direct Methods: For small molecules like this compound, direct methods are the most common approach for solving the phase problem.[17][18] These methods use statistical relationships between the reflection intensities to derive the phases. Software packages like SHELXS are widely used for this purpose.[17][18][19][20]

Structure Refinement

Once an initial model of the structure is obtained, it must be refined to best fit the experimental data. This is typically done using a least-squares minimization process.[21][22][23][24]

-

Least-Squares Refinement: The positions of the atoms, their anisotropic displacement parameters (which model thermal motion), and other parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[23] Software such as SHELXL is the standard for this process.[20][25]

-

Refinement Cycles: The refinement is an iterative process. After each cycle, the electron density map is recalculated and inspected for missing atoms (such as hydrogen atoms) or disorder.

Caption: Iterative cycle of crystallographic structure refinement.

Data Analysis and Validation

After the refinement has converged, the final crystal structure must be thoroughly validated to ensure its quality and chemical reasonableness.

Quality Indicators

Several metrics are used to assess the quality of a crystal structure determination:

| Parameter | Description | Typical Value for a Good Structure |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 |

| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model and appropriate weighting scheme. | ~1.0 |

| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map should be minimal. | < ±0.5 e-/ų |

Structural Analysis

The validated crystal structure provides a wealth of information, including:

-

Bond lengths and angles: These can be compared to standard values to confirm the chemical identity and identify any unusual geometric features.

-

Torsion angles: These define the conformation of the molecule.

-

Intermolecular interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing can be analyzed.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding the structure-activity relationships of this important pharmacological scaffold. This technical guide has provided a comprehensive, step-by-step methodology for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. By following these protocols and understanding the rationale behind each step, researchers can confidently determine the three-dimensional architecture of this and related molecules. The resulting structural insights will undoubtedly accelerate the design and development of novel therapeutics for a range of diseases, particularly those affecting the central nervous system.

References

- 1. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From rasagiline ( Azilect, Agliect ) to ladostigil and the M30 HLA-20 series [rasagiline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unifr.ch [unifr.ch]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. biostruct.org [biostruct.org]

- 16. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SHELXS - Direct Methods [chem.gla.ac.uk]

- 18. Structure Solution | OlexSys [olexsys.org]

- 19. psi.ch [psi.ch]

- 20. ocw.mit.edu [ocw.mit.edu]

- 21. journals.iucr.org [journals.iucr.org]

- 22. Structure Refinement [phenix-online.org]

- 23. fiveable.me [fiveable.me]

- 24. Chemical Crystallography [xtl.ox.ac.uk]

- 25. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

In-Depth Technical Guide to the Theoretical Properties of 2,3-Dihydro-1H-Inden-4-Amine Derivatives

Preamble: The Strategic Value of the 4-Aminoindane Scaffold

The 2,3-dihydro-1H-inden-4-amine, or 4-aminoindan, core represents a conformationally restricted phenethylamine analogue. This structural rigidity imparts a distinct pharmacological profile compared to more flexible biogenic amines, making it a compelling scaffold for drug discovery. By locking the ethylamine side chain into a fused ring system, the orientation of the aromatic ring and the nitrogen atom relative to each other is fixed, which can lead to enhanced selectivity and potency for specific biological targets. This guide provides a comprehensive overview of the theoretical properties, synthesis, and biological potential of this compound derivatives for researchers, scientists, and drug development professionals. The aminoindane structure is a significant pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects[1].

I. Physicochemical and Molecular Properties: The Foundation of Druggability

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold possesses a unique combination of lipophilicity and basicity that can be fine-tuned through chemical modification.

Core Scaffold Properties

The parent compound, this compound, is a liquid at room temperature with a boiling point of 90-92 °C and a density of approximately 1.102 g/mL. Its molecular weight is 133.19 g/mol , and its molecular formula is C₉H₁₁N.[2] The presence of the primary amine group makes it a basic compound, capable of forming salts with acids. The hydrochloride salt is a common form for handling and formulation.

| Property | Value (Parent Compound) | Significance in Drug Design |

| Molecular Weight | 133.19 g/mol [2] | Low molecular weight provides a good starting point for derivatization without violating Lipinski's Rule of Five. |

| logP (calculated) | 2.1[2] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | A low TPSA is generally associated with good cell membrane permeability and blood-brain barrier penetration. |

| pKa (predicted) | ~9.5-10.0 (for the primary amine) | The basicity of the amino group is crucial for salt formation and interactions with biological targets. |

II. Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound derivatives is accessible through several established synthetic routes, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

General Synthetic Workflow

A common and efficient method for the synthesis of the this compound core involves the reduction of a corresponding nitro-precursor. This workflow allows for late-stage introduction of the key amino group.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the reduction of 4-nitroindan.

Step 1: Hydrogenation of 4-Nitroindan

-

Reaction Setup: In a Parr shaker vessel, dissolve 4-nitroindan (10 g, 61 mmol) in 50 mL of ethanol.

-

Catalyst Addition: Add a slurry of 10% Palladium on carbon (Pd/C) (1 g) in ethanol to the reaction vessel.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (50 psi) and agitate on a Parr oscillator for 1 hour.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase to confirm the complete consumption of the starting material.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite twice, washing with a generous amount of ethanol. Filter the combined filtrate through filter paper.

-

Isolation: Remove the ethanol by rotary evaporation under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to yield this compound as a viscous oil.

III. Pharmacological Landscape and Structure-Activity Relationships (SAR)

While the medicinal chemistry of this compound derivatives is not as extensively explored as its 1- and 2-amino counterparts, existing research points towards its potential in several therapeutic areas. The rigid structure of the indane core provides a valuable platform for dissecting SAR.

Central Nervous System (CNS) Applications

The structural similarity of aminoindanes to amphetamines has led to their investigation for CNS activity. Derivatives of the related 2-aminoindan have been shown to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] Ring-substituted 2-aminoindanes can exhibit varying degrees of selectivity for these transporters, suggesting that similar modifications to the 4-aminoindan scaffold could yield compounds with tailored neuropharmacological profiles.[3][4]

Anti-inflammatory and Analgesic Potential

The aminoindane scaffold has been associated with anti-inflammatory and analgesic properties.[1] While specific studies on 4-aminoindan derivatives are limited, the general findings for the broader class of aminoindanes suggest that this is a promising avenue for further investigation.

Anticancer and Antimicrobial Activities

Derivatives of various amino-heterocycles have demonstrated potent anticancer and antimicrobial activities.[1][5][6] The planar aromatic portion of the 4-aminoindan scaffold allows for potential intercalating interactions with DNA, while the amino group provides a handle for introducing functionalities that can interact with specific enzymes or receptors.

IV. Metabolism and Toxicology: Considerations for Drug Development

Understanding the metabolic fate and toxicological profile of a new chemical entity is a critical aspect of preclinical development.[7][8]

Metabolic Pathways

Based on studies of related aminoindanes, the primary metabolic pathways for this compound derivatives are likely to involve:

-

N-acetylation: The primary amine is susceptible to acetylation by N-acetyltransferases (NATs).[9]

-

Hydroxylation: The aromatic ring and the aliphatic portion of the indane core can undergo hydroxylation, mediated by cytochrome P450 enzymes.[9]

-

Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.[9]

Caption: Putative metabolic pathways for this compound derivatives.

Toxicology

The toxicological profile of this compound derivatives will be highly dependent on the nature of the substituents. The parent compound is classified as an irritant to the skin, eyes, and respiratory system. High doses of some 2-aminoindan derivatives have been associated with serotonin syndrome and cardiotoxicity, highlighting the importance of careful toxicological evaluation during drug development.[10]

V. Future Directions and Opportunities

The this compound scaffold remains a relatively underexplored area of medicinal chemistry with significant potential. Future research should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of diverse libraries of 4-aminoindan derivatives are needed to establish clear SAR for various therapeutic targets.

-

Target identification: Unbiased screening of 4-aminoindan libraries against a wide range of biological targets could uncover novel therapeutic applications.

-

Computational modeling: The use of in silico methods, such as QSAR and molecular docking, can help to rationalize experimental findings and guide the design of more potent and selective derivatives.

-

Preclinical development: Promising candidates should be advanced into preclinical studies to evaluate their pharmacokinetic and toxicological profiles in vivo.

VI. References

-

Awakn Announces Key Progress in Its Aminoindane Pre-Clinical Program. (n.d.). Retrieved from --INVALID-LINK--

-

Cornett, E. M., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236.

-

4-Aminoindan 97%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

-

4-Aminoindan. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

-

Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan. (1993). Journal of Medicinal Chemistry, 36(18), 2635-2641.

-

Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of Veterinary Pharmacology and Therapeutics, 32(5), 488-493.

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47.

-

Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007). Google Patents. Retrieved from --INVALID-LINK--

-

Galy, J. P., et al. (1998). 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents. Journal of Medicinal Chemistry, 41(14), 2537-2544.

-

Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 238-242.

-

Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291.

-

Al-Hourani, B. J., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Journal of Pharmaceutical Sciences and Research, 12(6), 834-840.

-

Ruzgar, D., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. NatProBiotech, 2(1), 1-5.

-

Oshiro, Y., et al. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2004-2013.

-

Nguyen, T. P. T., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry, 12(1), 86-95.

-

(R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--

-

Nguyen, T. P. T., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1121-1130.

-

4-Aminoindan. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. (2018). Google Patents. Retrieved from --INVALID-LINK--

-

Lesyk, R., et al. (2006). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives. Archiv der Pharmazie, 339(8), 403-411.

-

Kumar, A., et al. (2021). 4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking. Letters in Drug Design & Discovery, 18(11), 1045-1057.

-

Preparation of 2 3-dihydro-1h-1 4-benzodiazepines 4-oxides. (1972). Google Patents. Retrieved from --INVALID-LINK--

-

Method for preparing substituted 4-aminoindane derivatives. (2021). Google Patents. Retrieved from --INVALID-LINK--

-

Meyer, M. R., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(2), 239-248.

-

Kumar, A., et al. (2021). 4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate.

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(7), 2193-2205.

-

Ruzgar, D., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate.

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2193-2205.

-

Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.

-

Processes for preparation of 4-aminoindane compounds and related aminoindane amides. (2021). Google Patents. Retrieved from --INVALID-LINK--

-

Saxena, R. N., Pendse, V. K., & Khanna, N. K. (1984). Anti-inflammatory and analgesic properties of four amino-acids. Indian Journal of Physiology and Pharmacology, 28(4), 299-305.

-

Naito, Y., et al. (2003). Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. Journal of Medicinal Chemistry, 46(22), 4728-4740.

-

de Freitas, R. M., & de Campos, V. E. B. (2019). Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. Molecules, 24(21), 3939.

-

Singh, P., et al. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 76-83.

-

Wang, Y., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200169.

-

Kerman, A., & Golshani, R. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Alzheimer's Research & Therapy, 1(1), 4.

-

Thomas, A., et al. (2010). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Bioorganic & Medicinal Chemistry, 18(1), 226-236.

-

Ensuring drug safety and efficacy: the preclinical development process. (n.d.). Nuvisan. Retrieved from --INVALID-LINK--

-

Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminoindan | C9H11N | CID 122569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nuvisan.com [nuvisan.com]

- 9. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 4-Aminoindan: A Technical Guide to its Discovery and Chemical History

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aminoindan Scaffold

4-Aminoindan, a bicyclic aromatic amine, represents a privileged structural motif in medicinal chemistry and drug discovery. Its rigid framework, which incorporates a phenethylamine moiety, allows for the precise spatial orientation of functional groups, making it a valuable scaffold for designing ligands that interact with a variety of biological targets. From its early investigation as a potential bronchodilator to its incorporation into modern therapeutics, the journey of 4-aminoindan is a compelling narrative of chemical ingenuity and the evolution of synthetic organic chemistry. This guide provides an in-depth technical exploration of the discovery and history of 4-aminoindan synthesis, offering a comprehensive resource for researchers and professionals in the field.

Historical Context: The Emergence of Aminoindanes in Pharmacological Research

The scientific intrigue surrounding aminoindanes began with the exploration of their structural similarities to amphetamines, suggesting potential bronchodilatory and vasoactive properties. While the precise first synthesis of 4-aminoindan is not definitively documented in readily available literature, the broader class of aminoindanes garnered attention in the mid-20th century for their pharmacological potential. It was the later work, particularly in the 1990s, that solidified the importance of substituted aminoindanes as potent and selective psychoactive agents, further fueling the development of diverse and efficient synthetic routes to access this versatile chemical scaffold.

Key Synthetic Strategies for 4-Aminoindan

The synthesis of 4-aminoindan has evolved significantly over the decades, with several key strategies emerging as the most practical and widely adopted. This section will provide a detailed examination of these methodologies, including their underlying mechanisms and experimental protocols.

The Tetrahydroquinoline Rearrangement Route

One of the most elegant and industrially significant approaches to substituted 4-aminoindanes involves the acid-catalyzed rearrangement of N-acyl-tetrahydroquinolines. This method is particularly noteworthy for its ability to construct the indan skeleton from readily available starting materials.

Causality Behind Experimental Choices: This multi-step synthesis begins with the condensation of an aniline derivative with an acetone equivalent to form a dihydroquinoline. This initial step efficiently creates the core heterocyclic structure. The subsequent hydrogenation to a tetrahydroquinoline is a critical reduction step, typically employing a heterogeneous catalyst like palladium on carbon for high efficiency and ease of product separation. Acylation of the tetrahydroquinoline nitrogen is a key activation step, preparing the molecule for the subsequent rearrangement. The choice of a strong acid, such as sulfuric acid, is crucial for promoting the intramolecular electrophilic aromatic substitution that drives the rearrangement to the indan framework. The final hydrolysis step unmasks the desired primary amine.

Experimental Protocol: Synthesis of a 4-Aminoindan Derivative via Tetrahydroquinoline Rearrangement

-

Step 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline. 4-Fluoroaniline is reacted with acetone in the presence of an acid catalyst to yield the corresponding dihydroquinoline.

-

Step 2: Hydrogenation to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. The dihydroquinoline is dissolved in a suitable solvent, such as an aliphatic hydrocarbon, and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

-

Step 3: Acylation of the Tetrahydroquinoline. The resulting tetrahydroquinoline is acylated with a suitable acylating agent (e.g., an acid chloride or anhydride) in the presence of a base to form the N-acyl-tetrahydroquinoline.

-

Step 4: Acid-Catalyzed Rearrangement. The N-acyl-tetrahydroquinoline is treated with a strong acid, such as concentrated sulfuric acid, at a controlled temperature to induce rearrangement to the N-acyl-4-aminoindan derivative.

-

Step 5: Hydrolysis to 4-Aminoindan. The N-acyl group is removed by hydrolysis under acidic or basic conditions to afford the final 4-aminoindan product.

Caption: Workflow for the synthesis of 4-aminoindan via tetrahydroquinoline rearrangement.

Synthesis from Indanone Precursors

A more direct and versatile approach to 4-aminoindan involves the functionalization of a pre-formed indanone ring. This strategy offers the advantage of introducing the amino group at a later stage in the synthesis, allowing for greater flexibility in the preparation of diverse analogs.

Reductive amination is a powerful and widely used method for the conversion of ketones to amines.[1] In the context of 4-aminoindan synthesis, this one-pot reaction typically involves the treatment of 4-indanone with an amine source in the presence of a reducing agent.

Causality Behind Experimental Choices: The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The choice of the amine source can be ammonia (for the primary amine) or a primary/secondary amine for N-substituted derivatives. The selection of the reducing agent is critical for the success of the reaction. Milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine intermediate in the presence of the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[2] Catalytic hydrogenation can also be employed for this transformation.

Experimental Protocol: Reductive Amination of 4-Indanone

-

A solution of 4-indanone in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is prepared.

-

An amine source, such as ammonia in methanol or ammonium acetate, is added to the solution.

-

A reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise at a controlled temperature.

-

The reaction is stirred until completion, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

The reaction is quenched, and the product is isolated and purified through standard workup and purification procedures.

Caption: Reductive amination of 4-indanone to 4-aminoindan.

An alternative route from 4-indanone involves the formation of an oxime, which is subsequently reduced to the primary amine. This two-step process provides a reliable method for the synthesis of 4-aminoindan.

Causality Behind Experimental Choices: The formation of the oxime is a straightforward condensation reaction between the ketone and hydroxylamine. The subsequent reduction of the oxime can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon or Raney nickel is a common and effective method. Other reducing agents such as lithium aluminum hydride (LiAlH4) or sodium in a protic solvent can also be employed. The choice of reducing agent can sometimes influence the selectivity and yield of the reaction.

Experimental Protocol: Synthesis of 4-Aminoindan via an Oxime Intermediate

-

Step 1: Oximation of 4-Indanone. 4-Indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol to form 4-indanone oxime.

-

Step 2: Reduction of the Oxime. The isolated 4-indanone oxime is then reduced to 4-aminoindan. For example, the oxime can be dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

The Classical Nitration-Reduction Approach

A traditional and fundamental method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This approach can be applied to the synthesis of 4-aminoindan starting from indan.

Causality Behind Experimental Choices: The nitration of indan is an electrophilic aromatic substitution reaction. The choice of nitrating agent (typically a mixture of nitric acid and sulfuric acid) and reaction conditions (temperature control is crucial) determines the regioselectivity of the nitration. While this reaction can produce a mixture of isomers, 4-nitroindan is a significant product. The subsequent reduction of the nitro group to an amine is a well-established transformation that can be achieved with high efficiency. Common methods include catalytic hydrogenation (e.g., using Pd/C and H2) or reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

Experimental Protocol: Synthesis of 4-Aminoindan from Indan

-

Step 1: Nitration of Indan. Indan is carefully treated with a nitrating mixture (e.g., nitric acid in sulfuric acid) at a low temperature to yield a mixture of nitroindan isomers, including 4-nitroindan.

-

Step 2: Separation of Isomers (if necessary). The isomeric mixture is separated to isolate the desired 4-nitroindan.

-

Step 3: Reduction of 4-Nitroindan. The purified 4-nitroindan is then reduced to 4-aminoindan. A common laboratory-scale method involves dissolving the nitro compound in ethanol and adding a catalyst such as 10% palladium on carbon, followed by hydrogenation on a Parr shaker under a hydrogen atmosphere.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for 4-aminoindan depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product.

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |

| Tetrahydroquinoline Rearrangement | Aniline, Acetone | Condensation, Hydrogenation, Acylation, Rearrangement, Hydrolysis | Utilizes readily available starting materials; suitable for large-scale synthesis. | Multi-step process; rearrangement can be sensitive to conditions. |

| Reductive Amination of 4-Indanone | 4-Indanone | One-pot imine formation and reduction | Direct and efficient; can be used for a wide range of derivatives. | Requires access to the indanone precursor; potential for side products (alcohol). |

| Synthesis via Oxime Intermediate | 4-Indanone | Oximation, Reduction | Reliable two-step process; good yields. | Requires isolation of the oxime intermediate. |

| Nitration-Reduction of Indan | Indan | Nitration, Reduction | Utilizes a simple hydrocarbon starting material. | Nitration can lead to isomeric mixtures requiring separation; use of strong acids. |

Modern Developments and Future Outlook

Recent advancements in the synthesis of 4-aminoindan and its derivatives have focused on the development of more efficient, selective, and sustainable methods. Biocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of chiral aminoindanes. The use of transaminases allows for the direct and highly enantioselective amination of indanones, offering a green alternative to traditional chemical methods.

The continued importance of the 4-aminoindan scaffold in drug discovery will undoubtedly drive further innovation in its synthesis. Future research will likely focus on the development of novel catalytic systems, the exploration of new synthetic routes from alternative starting materials, and the optimization of existing processes for improved efficiency and environmental compatibility.

References

An In-Depth Technical Guide to the Mechanism of Action of 2,3-Dihydro-1H-inden-4-amine Analogs

Abstract

The 2,3-dihydro-1H-inden-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective inhibitors of monoamine oxidase B (MAO-B). This technical guide provides a comprehensive overview of the mechanism of action of these analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of MAO-B inhibition, exploring both reversible and irreversible binding modes, and elucidate the downstream signaling pathways responsible for the neuroprotective effects observed with this class of compounds. Furthermore, this guide will detail the critical experimental protocols for the evaluation of these analogs, from in vitro enzymatic assays to in vivo models of neurodegeneration and pharmacokinetic assessments. The synthesis of key analogs and a thorough analysis of their structure-activity relationships are also presented to provide a holistic understanding of this important therapeutic class.

Introduction: The Significance of this compound Analogs in Neurotherapeutics